Methyl 4-benzenesulfonamidobenzoate

Description

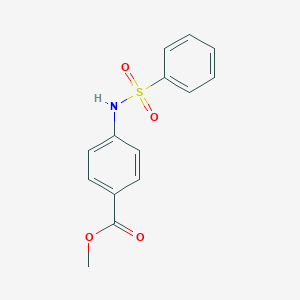

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(benzenesulfonamido)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-19-14(16)11-7-9-12(10-8-11)15-20(17,18)13-5-3-2-4-6-13/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYHULHEHXQTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359514 | |

| Record name | Methyl 4-benzenesulfonamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107920-79-6 | |

| Record name | Methyl 4-benzenesulfonamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-benzenesulfonamidobenzoate CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-benzenesulfonamidobenzoate, a chemical compound of interest in research and as a potential intermediate for drug discovery. This document outlines its chemical and physical properties, detailed synthesis protocols, and the biological context for its classification as a sulfonamide derivative.

Core Properties

This compound is a sulfonamide derivative with the CAS number 107920-79-6 .[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 107920-79-6 | [1] |

| Molecular Formula | C₁₄H₁₃NO₄S | [1] |

| Molecular Weight | 291.32 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopic Data | |

| FT-IR (cm⁻¹) | N-H Stretching: 3350-3140 cm⁻¹C=O Stretching (Ester): 1730-1715 cm⁻¹SO₂ Asymmetric Stretching: 1350-1310 cm⁻¹SO₂ Symmetric Stretching: 1155-1140 cm⁻¹C-O Stretching (Ester): 1300-1000 cm⁻¹Aromatic C=C Stretching: 1600-1450 cm⁻¹ |

| ¹H-NMR | The proton NMR spectrum is expected to show distinct doublets for the aromatic protons on the two para-substituted benzene rings. The methyl ester group will appear as a sharp singlet, and the sulfonamide N-H proton will also produce a signal. The electron-withdrawing nature of the sulfonyl and carbomethoxy groups will cause the nearby aromatic protons to appear downfield. |

| ¹³C-NMR | The carbon NMR spectrum will display characteristic signals for the carbons in the two distinct para-substituted aromatic rings, the carbonyl carbon of the ester, and the methyl carbon of the ester. |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the formation of the sulfonamide bond followed by esterification. A detailed protocol for the synthesis of the precursor, 4-benzenesulfonamidobenzoic acid, is provided below, followed by a general method for its esterification.

Synthesis of 4-Benzenesulfonamidobenzoic Acid

This protocol is adapted from the synthesis of 4-benzenesulfonamidobenzoic acid.

Materials:

-

4-Aminobenzoic acid

-

Benzenesulfonyl chloride

-

1M Sodium carbonate (Na₂CO₃) solution

-

1N Hydrochloric acid (HCl)

-

Distilled water

-

Methanol (for recrystallization)

Procedure:

-

Dissolve 4-aminobenzoic acid (1 g, 7.3 mmol) in 10 ml of distilled water.

-

Adjust the pH of the solution to 8-9 using a 1M Na₂CO₃ solution.

-

Add benzenesulfonyl chloride (1.29 g, 7.3 mmol) to the solution.

-

Stir the mixture at room temperature until all the suspended benzenesulfonyl chloride is consumed.

-

Upon completion of the reaction, adjust the pH to 1-2 with 1N HCl, which will cause a precipitate to form.

-

Filter the precipitate, wash it with distilled water, and then dry it.

-

Recrystallize the crude product from methanol to yield colorless crystals of 4-benzenesulfonamidobenzoic acid.[2]

Esterification to this compound

The resulting 4-benzenesulfonamidobenzoic acid can be esterified to the final product. A general procedure for Fischer esterification is as follows:

Materials:

-

4-Benzenesulfonamidobenzoic acid

-

Methanol (in excess, as solvent and reactant)

-

A catalytic amount of strong acid (e.g., concentrated sulfuric acid)

Procedure:

-

Suspend 4-benzenesulfonamidobenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

The residue can then be worked up, for example, by neutralizing the acid catalyst and extracting the ester into an organic solvent.

-

The final product can be purified by recrystallization or column chromatography.

Visualized Experimental Workflow

The synthesis of this compound can be visualized as a two-step process.

Biological Context and Potential Applications

This compound belongs to the sulfonamide class of compounds. Sulfonamides are a well-established class of synthetic drugs with a broad range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][3] Their primary mechanism of action in bacteria is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for DNA and RNA synthesis in bacteria.[1] By disrupting this pathway, sulfonamides hinder bacterial growth and replication.

While specific biological activity studies on this compound are not extensively documented, it is considered a valuable research compound.[4] It serves as a versatile intermediate for creating libraries of related compounds for biological screening through derivatization reactions such as ester hydrolysis or reactions at the sulfonamide N-H group.[4] The development of novel sulfonamide derivatives is an active area of research aimed at overcoming microbial resistance to existing drugs.

Logical Relationship Diagram

The following diagram illustrates the role of this compound as a research chemical and its relationship to the broader class of sulfonamides and their biological targets.

References

- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Benzenesulfonamidobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 107920-79-6 | Benchchem [benchchem.com]

Methyl 4-benzenesulfonamidobenzoate molecular weight and formula

An In-Depth Technical Guide on Methyl 4-benzenesulfonamidobenzoate

For researchers, scientists, and professionals engaged in drug development, a precise understanding of a compound's fundamental physicochemical properties is paramount. This document provides a concise technical overview of this compound, focusing on its molecular weight and chemical formula.

Physicochemical Data Summary

The essential molecular details of this compound are presented below.

| Property | Value |

| Molecular Formula | C14H13NO4S |

| Molecular Weight | 291.32 g/mol [1] |

Molecular Structure and Composition

This compound is a chemical compound with the formula C14H13NO4S.[1] Its molecular weight is 291.32 g/mol .[1] The structure of this molecule is characterized by a methyl benzoate group where the benzene ring is substituted at the fourth position with a benzenesulfonamido group.

Caption: Logical relationship of this compound's core components.

References

Chemical structure and IUPAC name of Methyl 4-benzenesulfonamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-benzenesulfonamidobenzoate is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a sulfonamide linkage and a benzoate ester, provides a scaffold for the development of various therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and a logical diagram of its molecular structure.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a methyl benzoate moiety linked to a benzenesulfonyl group via a sulfonamide bridge at the 4-position of the benzoate ring.

IUPAC Name: methyl 4-(benzenesulfonamido)benzoate[1]

The structure of this compound is logically represented by the connection of its constituent functional groups.

Caption: Logical relationship of functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₄S | [1] |

| Molecular Weight | 291.32 g/mol | [1] |

| Predicted Melting Point | 145-165 °C | [2] |

| Solubility | Soluble in DMSO. Predicted to be soluble in methanol and ethanol. Poorly soluble in water. | [2] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of methyl 4-aminobenzoate with benzenesulfonyl chloride in the presence of a base. The following is a detailed experimental protocol adapted from a similar synthesis of a structural isomer.[3]

Materials and Reagents:

-

Methyl 4-aminobenzoate

-

Benzenesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or another suitable solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel and flask)

Experimental Workflow:

The synthesis workflow involves the reaction of the starting materials, followed by workup and purification of the final product.

Caption: Synthesis workflow diagram.

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane (DCM).

-

Addition of Benzenesulfonyl Chloride: While stirring the solution at room temperature, add benzenesulfonyl chloride (1.1 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a 1M HCl solution, distilled water, and a saturated sodium bicarbonate solution.

-

Finally, wash with brine (saturated NaCl solution).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The detailed chemical information, physicochemical properties, and a comprehensive synthesis protocol will aid in its effective use in various research and development applications. The provided diagrams offer a clear visualization of the compound's structure and the workflow for its preparation.

References

Physical and chemical properties of Methyl 4-benzenesulfonamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-benzenesulfonamidobenzoate, a compound of interest in chemical research and potentially in drug development. This document details its structural characteristics, spectroscopic data, and synthetic methodologies, presenting quantitative information in accessible formats and outlining experimental protocols.

Core Physical and Chemical Properties

This compound is a sulfonamide derivative with the molecular formula C₁₄H₁₃NO₄S.[1] Its structure features a methyl benzoate moiety linked to a benzenesulfonyl group via a sulfonamide bridge.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₄S | [1] |

| Molecular Weight | 291.32 g/mol | [1] |

| CAS Number | 107920-79-6 | [1] |

| Melting Point | Not explicitly reported; related compounds melt in the 80-190 °C range. | [2] |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone; limited solubility in non-polar solvents like hexane. | [3] |

Spectroscopic and Structural Characterization

The structural integrity of this compound is typically confirmed using a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide N-H | Stretching | 3350 - 3140[1] |

| Ester C=O | Stretching | 1730 - 1715[1] |

| Sulfonyl S=O | Asymmetric Stretching | 1350 - 1310[1] |

| Sulfonyl S=O | Symmetric Stretching | 1155 - 1140[1] |

| Aromatic C=C | Stretching | 1600 - 1450[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are instrumental in elucidating the molecular structure. The electron-withdrawing nature of the sulfonyl and carbomethoxy groups influences the chemical shifts of adjacent protons and carbons, causing them to appear downfield.[1]

¹H NMR: The spectrum is characterized by distinct doublets for the aromatic protons of the two para-substituted benzene rings. A sharp singlet is expected for the methyl ester protons, and a potentially broad signal for the sulfonamide N-H proton.[1]

¹³C NMR: The proton-decoupled spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. Due to the symmetry of the para-substituted rings, fewer signals than the total number of aromatic carbons are expected.[1]

X-ray Crystallography

In the solid state, molecules of this compound are organized through various non-covalent interactions, with N-H···O hydrogen bonds playing a crucial role in forming centrosymmetric dimers.[1] The overall crystal packing is dictated by the interplay of these hydrogen bonds and other weak interactions, leading to a stable three-dimensional network.[1]

Synthesis of this compound

The most common method for synthesizing this compound is through the reaction of a primary amine with a sulfonyl chloride.[1] Specifically, it involves the reaction of methyl 4-aminobenzoate with benzenesulfonyl chloride.[1]

Experimental Protocol: General Synthesis of Sulfonamides

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

-

Methyl 4-aminobenzoate

-

Benzenesulfonyl chloride

-

Pyridine or other suitable base

-

Dichloromethane or other suitable solvent

-

Hydrochloric acid (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

In a round-bottom flask, dissolve methyl 4-aminobenzoate in the chosen solvent.

-

Add the base (e.g., pyridine) to the solution and cool the mixture in an ice bath.

-

Slowly add benzenesulfonyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction with dilute hydrochloric acid.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterize the purified product using IR and NMR spectroscopy.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Molecular Structure and Intermolecular Interactions

Caption: Intermolecular hydrogen bonding in this compound.

Disclaimer: This document is intended for research and informational purposes only. The information provided is based on available scientific literature and databases. For specific applications, further experimental validation is recommended.

References

Unveiling the Bioactive Potential of Methyl 4-benzenesulfonamidobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-benzenesulfonamidobenzoate, a synthetically accessible aromatic sulfonamide, stands as a molecule of interest within the landscape of medicinal chemistry. While direct and extensive biological characterization of this specific compound remains to be fully elucidated in publicly available literature, its structural motifs are shared with a broad class of sulfonamide derivatives that exhibit a remarkable range of pharmacological activities. This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by extrapolating from the well-documented bioactivities of its structural analogs. We will delve into its synthesis, potential anticancer, antimicrobial, and enzyme inhibitory properties, supported by quantitative data from related compounds. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of these potential activities and visualizes key molecular pathways and experimental workflows to facilitate a deeper understanding and guide future research endeavors.

Introduction

The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, diuretic, and hypoglycemic properties. This compound belongs to this versatile class of compounds, featuring a central benzenesulfonamide core linked to a methyl benzoate moiety. While this specific ester has not been the subject of extensive biological investigation, its parent acid, 4-benzenesulfonamidobenzoic acid, and other derivatives have shown promise in various therapeutic areas. This guide will explore the latent biological potential of this compound, drawing parallels from the established activities of structurally related sulfonamides.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between methyl 4-aminobenzoate and benzenesulfonyl chloride. This straightforward and efficient method allows for the formation of the core sulfonamide linkage.

Potential Biological Activities

Based on the extensive literature on sulfonamide derivatives, this compound is predicted to exhibit a range of biological activities.

Anticancer Activity

Sulfonamides are a well-established class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.[4][5]

Potential Mechanisms of Anticancer Action:

-

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[6][7]

-

Induction of Apoptosis: Sulfonamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[1][2] This can involve the activation of caspases and modulation of pro- and anti-apoptotic proteins.[8]

-

Cell Cycle Arrest: Several sulfonamides can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as G1 or G2/M.[5][9]

-

Anti-Angiogenesis: Some sulfonamides can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis, often by targeting receptors like VEGFR-2.[10][11]

Table 1: Anticancer Activity of Structurally Related Sulfonamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) | HCT116 (Colon) | 0.11 µg/mL | [9] |

| Indole-based benzenesulfonamide (A6) | MCF-7 (Breast) | ~50 | [12] |

| Indole-based benzenesulfonamide (A15) | SK-BR-3 (Breast) | ~50 | [12] |

| Benzenesulfonamide-bearing imidazole derivative | IGR39 (Melanoma) | 27.8 ± 2.8 | [13] |

| Benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 (Breast) | 20.5 ± 3.6 | [13] |

| Sulfonamide derivative 6 | HCT-116 (Colon) | 3.53 | [14] |

| Sulfonamide derivative 6 | HepG-2 (Liver) | 3.33 | [14] |

| Sulfonamide derivative 6 | MCF-7 (Breast) | 4.31 | [14] |

| Sulfonamide derivative 15 | HCT-116 (Colon) | 4.53 | [14] |

| Sulfonamide derivative 15 | HepG-2 (Liver) | 3.84 | [14] |

| Sulfonamide derivative 15 | MCF-7 (Breast) | 3.96 | [14] |

Antimicrobial Activity

The sulfonamide class of drugs were the first synthetic antimicrobial agents to be used systemically and they continue to be relevant in the fight against microbial infections. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[15][16]

Table 2: Antimicrobial Activity of Structurally Related Sulfonamide Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus | 32 | [17] |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus | 64 | [17] |

| Sulfonamide derivative 1b | Staphylococcus aureus | 64 | [18] |

| Sulfonamide derivative 1c | Staphylococcus aureus | 64 | [18] |

| Sulfonamide derivative 1d | Staphylococcus aureus | 64 | [18] |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | Escherichia coli | 50 | [19][20] |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | Bacillus licheniformis | 100 | [19][20] |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | Bacillus linens | 150 | [19][20] |

Enzyme Inhibitory Activity

Beyond carbonic anhydrases, sulfonamides have been shown to inhibit a variety of other enzymes, highlighting their potential as versatile enzyme inhibitors.

Table 3: Carbonic Anhydrase Inhibitory Activity of Structurally Related Sulfonamide Derivatives

| Compound/Derivative | Enzyme Isoform | IC50 (µM) | Ki (nM) | Reference |

| Acetazolamide (Reference) | hCA II | 5.86 | 12.1 | [21][22] |

| Sulfonamide derivative 1e | hCA II | 5.69 | - | [21] |

| Sulfonamide derivative 2b | hCA II | 3.96 | - | [21] |

| Sulfonamide derivative 3a | hCA II | 2.02 | - | [21] |

| Sulfonamide derivative 3b | hCA II | 2.92 | - | [21] |

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methane sulfonamide | hCA I | - | 46 ± 5.4 µM | [23] |

| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | hCA II | - | 94 ± 7.6 µM | [23] |

| Aromatic sulfonamide I-2 | hCA I | - | 57.7 | [24] |

| Aromatic sulfonamide I-2 | hCA II | - | 65.8 | [24] |

| Aromatic sulfonamide I-3 | hCA I | - | 59.8 | [24] |

| Aromatic sulfonamide I-3 | hCA II | - | 81.1 | [24] |

| Pyrazole carboxamide 15 | hCA II | - | 3.3 | [22] |

| Benzenesulfonamide 12i | hCA IX | - | 38.8 | [7] |

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

References

- 1. Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloride-Mediated Apoptosis-Inducing Activity of Bis(sulfonamide) Anionophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Death Inducing and Cytoprotective Autophagy in T-47D Cells by Two Common Antibacterial Drugs: Sulfathiazole and Sulfacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. New Synthetic Sulfonamide Chalcone Induced Cell Cycle Arrest and Cell Death in Colorectal Adenocarcinoma Metastatic Cells (SW-620) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. 2017-886 [excli.de]

- 20. researchgate.net [researchgate.net]

- 21. ingentaconnect.com [ingentaconnect.com]

- 22. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

Spectroscopic Analysis of Methyl 4-benzenesulfonamidobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-benzenesulfonamidobenzoate, a compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.23 | s | 1H | -SO₂NH- |

| 8.37 | d, J = 8.4 Hz | 2H | Ar-H |

| 7.93 | d, J = 8.4 Hz | 2H | Ar-H |

| 7.00 | d, J = 8.4 Hz | 2H | Ar-H |

| 6.83 | d, J = 8.0 Hz | 2H | Ar-H |

| 3.68 | s | 3H | -OCH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 157.5 | Ar-C |

| 150.2 | Ar-C |

| 145.4 | Ar-C |

| 129.7 | Ar-CH |

| 128.8 | Ar-CH |

| 125.0 | Ar-CH |

| 124.6 | Ar-CH |

| 114.9 | Ar-CH |

| 55.7 | -OCH₃ |

Solvent: DMSO-d₆, Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3350-3140 | N-H Stretch (Sulfonamide) |

| 1725-1705 | C=O Stretch (Ester) |

| 1600-1450 | C=C Stretch (Aromatic) |

| 1300-1000 | C-O Stretch (Ester) |

| 1155-1140 | S=O Stretch (Sulfonyl) |

Note: The IR data is based on characteristic absorption frequencies for the functional groups present in the molecule.[1]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 291.06 | [M]⁺ (Molecular Ion) |

| 260 | [M - OCH₃]⁺ |

| 155 | [C₆H₅SO₂]⁺ |

| 139 | [HO₂CC₆H₄NH]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The mass spectrometry data represents a predicted fragmentation pattern. The molecular weight of this compound is 291.32 g/mol .[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (~5-10 mg) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using a Fourier-Transform Infrared Spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a high-energy electron beam (70 eV). The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

References

Unveiling the Solid-State Architecture of Methyl 4-benzenesulfonamidobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure and molecular packing of Methyl 4-benzenesulfonamidobenzoate, a molecule of interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the physicochemical properties of a compound, such as solubility, stability, and bioavailability. This document summarizes the key structural features of this compound, based on available crystallographic data and analysis of related structures, offering insights into the intermolecular forces that govern its supramolecular assembly.

Molecular Structure and Conformation

The molecular structure of this compound consists of a central sulfonamide linkage connecting a benzene ring and a methyl benzoate moiety at the para position. The inherent flexibility of the sulfonamide group allows for a range of conformations; however, in the solid state, the molecule is expected to adopt a specific, low-energy conformation dictated by the crystal packing forces.

While a complete single-crystal X-ray diffraction dataset for this compound is not publicly available at the time of this writing, analysis of its isomer, Methyl 2-benzenesulfonamidobenzoate, and other related sulfonamide structures provides valuable insights into its likely conformational and packing motifs.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. For this compound, the primary intermolecular interaction is the hydrogen bond.

In the solid state, molecules of this compound are organized into a stable, three-dimensional network through a variety of weak interactions.[1] A pivotal interaction is the N-H···O hydrogen bond, which facilitates the formation of centrosymmetric dimers.[1]

Hydrogen Bonding Network

The sulfonamide group (—SO₂NH—) is a potent hydrogen bond donor (N-H) and acceptor (S=O). This dual functionality is the driving force behind the primary packing motif observed in many sulfonamide-containing crystal structures. In the case of this compound, the N-H group of one molecule forms a hydrogen bond with one of the sulfonyl oxygen atoms of a neighboring molecule. This interaction is reciprocal, leading to the formation of a stable, centrosymmetric dimeric structure.

This dimeric motif is a common feature in the crystal packing of sulfonamides and significantly contributes to the overall stability of the crystal lattice.

Quantitative Crystallographic Data (Comparative)

As a definitive crystal structure for this compound is not available, the following tables present the crystallographic data for its isomer, Methyl 2-benzenesulfonamidobenzoate , to provide a quantitative example of a closely related structure. This data is intended for comparative purposes and to illustrate the type of detailed information that can be obtained from single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for Methyl 2-benzenesulfonamidobenzoate

| Parameter | Value |

| Empirical formula | C₁₄H₁₃NO₄S |

| Formula weight | 291.31 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 8.341(5) Å, α = 84.483(5)°b = 9.115(3) Å, β = 80.663(5)°c = 10.000(5) Å, γ = 66.674(4)° |

| Volume | 688.5(7) ų |

| Z | 2 |

| Calculated density | 1.404 Mg/m³ |

Table 2: Selected Bond Lengths (Å) for Methyl 2-benzenesulfonamidobenzoate

| Bond | Length |

| S(1)-O(1) | 1.431(2) |

| S(1)-O(2) | 1.435(2) |

| S(1)-N(1) | 1.637(2) |

| S(1)-C(1) | 1.763(2) |

| N(1)-C(7) | 1.425(3) |

| C(13)-O(3) | 1.201(3) |

| C(13)-O(4) | 1.345(3) |

Table 3: Selected Bond Angles (°) for Methyl 2-benzenesulfonamidobenzoate

| Angle | Value |

| O(1)-S(1)-O(2) | 119.8(1) |

| O(1)-S(1)-N(1) | 107.1(1) |

| O(2)-S(1)-N(1) | 106.1(1) |

| O(1)-S(1)-C(1) | 108.3(1) |

| O(2)-S(1)-C(1) | 107.5(1) |

| N(1)-S(1)-C(1) | 107.6(1) |

| C(7)-N(1)-S(1) | 124.9(2) |

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves synthesis of high-quality single crystals followed by their analysis using X-ray diffraction.

Synthesis and Crystallization

A general method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base. For this compound, this would typically involve the reaction of 4-aminobenzoic acid methyl ester with benzenesulfonyl chloride.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector. The collected data is then processed to determine the unit cell parameters and the electron density distribution within the crystal, from which the atomic positions can be determined and the molecular structure can be refined.

Conclusion

The solid-state structure of this compound is primarily dictated by the formation of robust N-H···O hydrogen-bonded centrosymmetric dimers. This fundamental packing motif, common to many sulfonamides, provides significant stability to the crystal lattice. While a complete, experimentally determined crystal structure for the title compound is not yet in the public domain, analysis of its isomer and related compounds provides a strong basis for understanding its supramolecular chemistry. The detailed experimental protocols outlined in this guide provide a roadmap for researchers seeking to determine the crystal structure of this and similar molecules, which is a critical step in the rational design of new pharmaceutical and material compounds. Further investigation to obtain the precise crystallographic data for this compound will be invaluable for a more complete understanding of its solid-state properties.

References

Methyl 4-benzenesulfonamidobenzoate: A Preliminary Technical Profile and Investigational Guide

Foreword: This document provides a technical overview of Methyl 4-benzenesulfonamidobenzoate, summarizing its known chemical properties and the limited available data regarding its biological interactions. It is intended for researchers, scientists, and drug development professionals. Notably, dedicated mechanism of action studies for this compound are not extensively available in the public domain.[1] Therefore, this guide serves as a summary of current knowledge and a framework for future investigation into its potential biological activities.

Compound Profile

This compound is a sulfonamide derivative with the molecular formula C14H13NO4S.[1] Its structure features a central sulfonamide linkage between a benzene ring and a methyl benzoate moiety.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value/Description | Reference |

| Molecular Formula | C14H13NO4S | [1] |

| Molecular Weight | 291.32 g/mol | [1] |

| Appearance | Solid (Typical) | [2] |

| Purity | Typically ≥95% for research applications | [1] |

| FT-IR (cm⁻¹) | N-H Stretch: 3350-3140C=O Stretch: ~1730-1715 | [1] |

| Key Structural Features | Two para-substituted benzene rings, a methyl ester group, and a sulfonamide linkage. | [1] |

Synthesis

The most common method for synthesizing this compound is through a nucleophilic substitution reaction.[1] This involves the reaction of methyl 4-aminobenzoate with benzenesulfonyl chloride.[1]

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

Methyl 4-aminobenzoate

-

Benzenesulfonyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Stir plate and stir bar

-

Round bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Dissolve methyl 4-aminobenzoate in dichloromethane within a round bottom flask.

-

Add pyridine to the solution to act as a base.

-

Slowly add benzenesulfonyl chloride to the stirred solution at room temperature.

-

Monitor the reaction progress using TLC until the starting material is consumed. Reaction times can range from a few hours to overnight.[1]

-

Upon completion, quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

Known Biological Interaction: Protein Binding

While specific enzymatic or cellular mechanism of action studies are lacking, there is evidence suggesting that this compound can interact with proteins. It has been identified as a potential static quencher of bovine serum albumin (BSA) fluorescence, indicating the formation of a ground-state complex between the compound and the protein.[1]

Mechanism of Fluorescence Quenching

Fluorescence quenching is the decrease in the quantum yield of fluorescence from a fluorophore (like the tryptophan residues in BSA) due to its interaction with another molecule (a quencher).

-

Dynamic Quenching: Results from collisional encounters between the fluorophore and the quencher.

-

Static Quenching: Involves the formation of a non-fluorescent ground-state complex.[1]

Studies on similar methyl benzoate derivatives binding to BSA have confirmed a static quenching mechanism with binding constants in the order of 10⁴ M⁻¹.[3]

Experimental Protocol: Fluorescence Quenching Assay

Objective: To determine the binding affinity and quenching mechanism of this compound with Bovine Serum Albumin (BSA).

Materials:

-

Bovine Serum Albumin (BSA)

-

This compound

-

Phosphate buffer (pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of BSA (e.g., 5 µM) in phosphate buffer (pH 7.4).[4]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in phosphate buffer to the desired concentrations.

-

-

Fluorescence Measurement:

-

Place a fixed volume of the BSA solution into a quartz cuvette.

-

Set the spectrofluorometer to excite the tryptophan residues of BSA at ~295 nm to minimize interference from tyrosine.[5]

-

Record the emission spectrum from 300 nm to 450 nm. The peak fluorescence intensity (F₀) should be around 340-350 nm.[6]

-

-

Titration:

-

Make successive additions of the this compound solution to the BSA solution in the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.

-

Record the fluorescence emission spectrum (F) after each addition.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the dilution effect.

-

Analyze the quenching data using the Stern-Volmer equation: F₀ / F = 1 + Ksv * [Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], and Ksv is the Stern-Volmer quenching constant.[5]

-

Plot F₀/F versus [Q]. A linear plot suggests a single type of quenching mechanism.

-

To distinguish between static and dynamic quenching, repeat the experiment at different temperatures. For static quenching, Ksv tends to decrease with increasing temperature. For dynamic quenching, Ksv increases with temperature.[4]

-

Table 2: Hypothetical Data for Stern-Volmer Analysis

| [Compound] (µM) | Fluorescence Intensity (F) | F₀/F |

| 0 | 1000 | 1.00 |

| 5 | 850 | 1.18 |

| 10 | 735 | 1.36 |

| 15 | 645 | 1.55 |

| 20 | 570 | 1.75 |

| 25 | 510 | 1.96 |

Proposed Future Research

Given the limited data, the mechanism of action of this compound remains an open field for investigation. The sulfonamide moiety is a well-known pharmacophore present in various antimicrobial, diuretic, and anticancer drugs. Future research should be directed toward elucidating potential biological targets.

Proposed Investigational Workflow

Recommendations for further studies:

-

Enzyme Inhibition Assays: Screen the compound against a panel of enzymes, particularly those targeted by other sulfonamide drugs, such as carbonic anhydrases or dihydropteroate synthase.

-

Antimicrobial Screening: Evaluate its activity against a broad spectrum of bacteria and fungi to determine Minimum Inhibitory Concentration (MIC) values.

-

Cytotoxicity and Antiproliferative Assays: Assess its effect on various cancer cell lines to explore potential anticancer properties.

-

Competitive Binding Assays: Further to the fluorescence quenching studies, use site-specific markers for BSA (e.g., ibuprofen for Site II, indomethacin for Site I) to identify the specific binding pocket of the compound.[7][8]

This structured approach will enable a systematic exploration of the biological activities of this compound and help to uncover its potential mechanism of action.

References

- 1. This compound | 107920-79-6 | Benchchem [benchchem.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-spectroscopic characterization of bovine serum albumin upon interaction with atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the molecular interaction of mebendazole with bovine serum albumin using multi-spectroscopic approaches and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of Novel Derivatives of Methyl 4-benzenesulfonamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activity, and proposed mechanisms of action of novel derivatives based on the Methyl 4-benzenesulfonamidobenzoate core structure. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of new therapeutic agents, particularly in the field of oncology.

Introduction

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities ranging from antimicrobial to anticancer.[1] this compound serves as a versatile scaffold for the development of novel derivatives. Its structure combines the key benzenesulfonamide group with a methyl benzoate functionality, offering multiple points for chemical modification to explore structure-activity relationships (SAR).

Recent research into benzenesulfonamide derivatives has highlighted their potential as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3] These enzymes play a crucial role in the regulation of pH in the tumor microenvironment, contributing to cancer cell survival and proliferation, especially under hypoxic conditions.[2] By targeting these enzymes, novel sulfonamide derivatives hold promise as selective anticancer agents.

This guide will detail the synthetic strategies for creating a library of this compound derivatives, present available quantitative data on the biological activity of related compounds, and elucidate the key signaling pathways involved in their mechanism of action.

Synthetic Strategies

The synthesis of novel derivatives of this compound can be approached through several established chemical transformations. The primary strategies involve modifications of the benzenesulfonyl group, the amine, or the methyl ester. A general synthetic workflow is outlined below.

Experimental Protocol: General Procedure for the Synthesis of N-(4-(methoxycarbonyl)phenyl) benzenesulfonamide Derivatives

This protocol describes a general method for the synthesis of benzenesulfonamide derivatives, which can be adapted for the creation of a library of compounds based on the this compound scaffold.

Materials:

-

Methyl 4-aminobenzoate

-

Appropriately substituted benzenesulfonyl chloride

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

In a round-bottom flask, dissolve Methyl 4-aminobenzoate (1.0 eq) in dichloromethane.

-

To this solution, add pyridine or triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the substituted benzenesulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired this compound derivative.

-

Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Biological Data

While specific quantitative data for novel derivatives of this compound is not yet widely available in the public domain, the biological activities of structurally related benzenesulfonamide compounds provide valuable insights into their potential as anticancer agents. The following tables summarize the in vitro cytotoxic activity of various benzenesulfonamide derivatives against several human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Benzenesulfonamide-Thiazolone Derivatives [4]

| Compound | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 4e | 3.58 | 4.58 |

| 4g | 5.54 | 2.55 |

| Staurosporine (Control) | 7.67 | 5.89 |

Table 2: In Vitro Cytotoxicity of Benzenesulfonamide-Imidazole Derivatives [5]

| Compound | IGR39 EC₅₀ (µM) | MDA-MB-231 EC₅₀ (µM) |

| 23 | 27.8 ± 2.8 | 20.5 ± 3.6 |

| 16 | ~39 | ~37 |

Table 3: In Vitro Cytotoxicity of Pyrazolo[1,5-a][3][6][7]triazine Benzenesulfonamide Derivatives [8][9]

| Compound | Leukemia IC₅₀ (µM) | Colon Cancer IC₅₀ (µM) | Renal Cancer IC₅₀ (µM) |

| 4 | 0.32 | 0.49 - 0.89 | 0.92 |

Table 4: In Vitro Cytotoxicity of Novel Sulfonamide Derivatives [10]

| Compound | HCT-116 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 6 | 3.53 | 3.33 | 4.31 |

| Vinblastine (Control) | 3.21 | 7.35 | 5.83 |

These data suggest that benzenesulfonamide derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, with some compounds showing activity comparable to or greater than established chemotherapeutic agents.[1][4][10]

Mechanism of Action: Carbonic Anhydrase Inhibition

A primary mechanism through which benzenesulfonamide derivatives are proposed to exert their anticancer effects is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[2]

In the hypoxic and acidic tumor microenvironment, cancer cells upregulate the expression of CA IX and XII. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The outward transport of protons contributes to the acidification of the extracellular space, while the intracellular bicarbonate is utilized by cancer cells for metabolic processes, thus maintaining a more alkaline intracellular pH favorable for proliferation.

By inhibiting CA IX and XII, benzenesulfonamide derivatives disrupt this pH-regulating mechanism, leading to intracellular acidification and a decrease in the pH gradient across the cell membrane. This disruption of pH homeostasis can induce apoptosis and inhibit tumor growth.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries for biological screening. Based on the potent cytotoxic activities observed for structurally related benzenesulfonamide derivatives and their established mechanism of action as carbonic anhydrase inhibitors, there is a strong rationale for the continued exploration of this chemical space. Future work should focus on the synthesis and in-depth biological evaluation of a focused library of novel this compound derivatives to identify lead compounds with improved potency and selectivity for tumor-associated carbonic anhydrase isoforms.

References

- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. View of Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth [jocms.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methyl 4-benzenesulfonamidobenzoate as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-benzenesulfonamidobenzoate is a valuable intermediate in organic synthesis, serving as a key building block for a diverse range of compounds with significant biological activities. Its structure, possessing a sulfonamide linkage and a methyl ester, allows for various chemical modifications, making it a versatile scaffold in medicinal chemistry and materials science. These notes provide an overview of its applications, detailed synthetic protocols, and its role in the development of therapeutic agents.

Introduction

The sulfonamide functional group is a cornerstone in the design of numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] this compound combines this privileged sulfonamide moiety with a readily modifiable methyl ester, providing a strategic advantage for library synthesis and lead optimization in drug discovery programs. This document outlines the synthetic routes to this compound and its subsequent utility in creating more complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is provided in the table below. This information is critical for its identification and characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO₄S | [2] |

| Molecular Weight | 291.32 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not readily available | |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ||

| 7.90-7.80 (m, 2H, Ar-H) | Aromatic Protons | |

| 7.60-7.40 (m, 3H, Ar-H) | Aromatic Protons | |

| 7.25 (d, J=8.4 Hz, 2H, Ar-H) | Aromatic Protons | |

| 7.10 (s, 1H, NH) | Sulfonamide Proton | |

| 3.85 (s, 3H, OCH₃) | Methyl Ester Protons | |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | ||

| 166.0 (C=O) | Carbonyl Carbon | |

| 142.8, 139.2, 133.0, 130.8, 129.2, 127.5, 126.8, 118.5 | Aromatic Carbons | |

| 52.5 (OCH₃) | Methyl Ester Carbon | |

| IR (KBr) ν (cm⁻¹) | ||

| 3250 (N-H stretch) | Sulfonamide N-H | |

| 1725 (C=O stretch) | Ester Carbonyl | |

| 1340, 1160 (S=O stretch) | Sulfonyl Group |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from methyl 4-aminobenzoate and benzenesulfonyl chloride.

Materials:

-

Methyl 4-aminobenzoate

-

Benzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 eq) to the solution.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford this compound as a solid.

Expected Yield: 85-95%

Protocol 2: Hydrolysis of this compound to 4-Benzenesulfonamidobenzoic Acid

This protocol outlines the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

-

This compound

-

Methanol

-

1 M Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Suspend this compound (1.0 eq) in methanol.

-

Add 1 M NaOH solution (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in water and acidify to pH 2-3 with 1 M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 4-benzenesulfonamidobenzoic acid.

Expected Yield: >90%

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of a variety of target molecules.

-

Amide Coupling: The carboxylic acid derivative (obtained from Protocol 2) can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of amide derivatives.

-

N-Alkylation/Arylation: The sulfonamide nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce further diversity.

-

Reduction of the Ester: The methyl ester can be reduced to the corresponding alcohol, which can then be used in a variety of other transformations.

Biological Activity and Mechanism of Action

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities. A primary and well-established mechanism of action for antimicrobial sulfonamides is the inhibition of folic acid synthesis in bacteria.[1][2][3]

Folic Acid Synthesis Inhibition Pathway

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF).[1][2] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA synthesis and cell growth. By blocking this pathway, sulfonamides prevent bacterial replication.

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Conclusion

This compound is a highly useful and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds with potential therapeutic applications. The protocols and information provided herein are intended to facilitate its use in research and development settings.

References

Application Notes and Protocols: Methyl 4-benzenesulfonamidobenzoate in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-benzenesulfonamidobenzoate is a chemical compound belonging to the benzenesulfonamide class of molecules.[1] While specific research on the anticancer properties of this compound is limited, the benzenesulfonamide scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives of this core structure have demonstrated significant potential in targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

These application notes provide a comprehensive overview of the potential applications of this compound in anticancer drug discovery, drawing upon the established activities of structurally related benzenesulfonamide derivatives. The provided protocols and conceptual frameworks are intended to guide researchers in exploring the therapeutic potential of this and similar compounds.

Putative Mechanism of Action

Based on the activities of related benzenesulfonamide compounds, this compound could potentially exert its anticancer effects through several mechanisms:

-

Tubulin Polymerization Inhibition: A significant number of benzenesulfonamide derivatives have been identified as inhibitors of tubulin polymerization.[2][3][4] By binding to tubulin, these agents disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[2][5][6]

-

Signaling Pathway Modulation: Benzenesulfonamide derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer. These include:

-

STAT3 Pathway: Some derivatives have been found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[3]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is common in many cancers.[7][8][9] Small molecule inhibitors targeting this pathway are of significant interest in cancer therapy.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and survival.[10] Its inhibition is a validated strategy in cancer treatment.

-

Anticancer Applications (Based on Derivatives)

While quantitative data for this compound is not currently available, the following table summarizes the anticancer activity of representative benzenesulfonamide derivatives against various cancer cell lines. This data provides a basis for predicting the potential efficacy of the title compound.

| Derivative Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | A549 (Lung Carcinoma) | 1.35 | Dual Tubulin and STAT3 Inhibition | [3] |

| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | MDA-MB-231 (Breast Cancer) | 2.85 | Dual Tubulin and STAT3 Inhibition | [3] |

| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | HCT-116 (Colorectal Carcinoma) | 3.04 | Dual Tubulin and STAT3 Inhibition | [3] |

| N-heteroaryl-2-(4-methoxy-N-(3-(trifluoromethyl)phenyl)phenylsulfonamido)acetamide (4b) | Various Cancer Cell Lines | Potent (sub-micromolar) | Tubulin Polymerization Inhibition | [2] |

| N-heteroaryl-2-(4-methoxy-N-(3-(trifluoromethyl)phenyl)phenylsulfonamido)acetamide (4c) | Various Cancer Cell Lines | Potent (sub-micromolar) | Tubulin Polymerization Inhibition | [2] |

| 4-hydrazinylphenyl benzenesulfonate | MCF-7 (Breast Cancer) | 0.00932 | Not specified | [11] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a standard method for the synthesis of benzenesulfonamides.[1]

Materials:

-

Methyl 4-aminobenzoate

-

Benzenesulfonyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolve Methyl 4-aminobenzoate (1 equivalent) in DCM in a round-bottom flask.

-

Add pyridine (1.1 to 1.5 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in DCM to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the mixture with 1 M HCl to remove excess pyridine.

-

Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.

-

Characterize the final product using techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., A549, MDA-MB-231, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multi-well plate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Tubulin Polymerization Assay

This in vitro assay measures the effect of the compound on the polymerization of purified tubulin.

Materials:

-

Tubulin polymerization assay kit (commercially available)

-

Purified tubulin

-

GTP solution

-

Polymerization buffer

-

This compound

-

Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)

-

Negative control (vehicle, e.g., DMSO)

-

96-well plate (UV-transparent)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm over time.

Procedure:

-

Prepare a reaction mixture containing polymerization buffer, GTP, and tubulin on ice.

-

Add the test compound (this compound) at various concentrations to the wells of a pre-chilled 96-well plate. Include positive and negative controls.

-

Add the tubulin reaction mixture to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance versus time to generate polymerization curves. An increase in absorbance indicates tubulin polymerization.

-

Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Visualizations

Caption: Workflow for the synthesis and initial anticancer screening of this compound.

Caption: Potential mechanisms of action for this compound in cancer cells.

References

- 1. This compound | 107920-79-6 | Benchchem [benchchem.com]

- 2. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. The MAPK hypothesis: immune-regulatory effects of MAPK-pathway genetic dysregulations and implications for breast cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 4-benzenesulfonamidobenzoate as a Ligand in Organometallic Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential application of methyl 4-benzenesulfonamidobenzoate as a ligand in organometallic catalysis. While direct catalytic applications of this specific ligand are not extensively reported in the literature, its structural similarity to other known sulfonamide-containing ligands suggests its potential utility, particularly in palladium-catalyzed cross-coupling reactions. The following protocols are based on established methodologies for similar catalytic systems and serve as a guide for exploring the catalytic potential of this compound.

Ligand Overview: this compound

This compound is a sulfonamide derivative that possesses multiple coordination sites, making it an interesting candidate as a ligand in organometallic chemistry. The sulfonamide nitrogen, the carbonyl oxygen of the ester, and the aromatic rings can potentially coordinate to a metal center. The electronic properties of the ligand can be tuned by modifying the substituents on the phenyl rings, which in turn can influence the catalytic activity of its metal complexes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₄S |

| Molecular Weight | 291.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 158-162 °C |

| Solubility | Soluble in DMF, DMSO, and chlorinated solvents |

Proposed Catalytic Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in academic and industrial research, including drug discovery. Palladium complexes are the most common catalysts for this reaction. The electronic and steric properties of the ligands coordinated to the palladium center are crucial for the efficiency of the catalytic cycle. It is proposed that a palladium complex of this compound could serve as an effective catalyst for this transformation.

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol describes the synthesis of the ligand from methyl 4-aminobenzoate and benzenesulfonyl chloride.

Materials:

-

Methyl 4-aminobenzoate

-

Benzenesulfonyl chloride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a 250 mL round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 eq) in DCM (100 mL).

-

Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthesis Workflow for this compound

Caption: Workflow for the synthesis of the ligand.

Protocol 2: Synthesis of a Palladium(II) Complex with this compound

This protocol outlines a general method for the synthesis of a dichloropalladium(II) complex with the synthesized ligand.

Materials:

-

This compound (L)

-

Palladium(II) chloride (PdCl₂)

-

Acetonitrile (MeCN)

-

Standard Schlenk line and glassware for air-sensitive synthesis

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend PdCl₂ (1.0 eq) in acetonitrile (20 mL).

-

In a separate flask, dissolve this compound (2.2 eq) in acetonitrile (30 mL).

-

Add the ligand solution to the PdCl₂ suspension via a cannula.

-